molecular formula C21H19FN2O3 B2543807 2-(4-Fluorophenoxy)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone CAS No. 1903561-71-6

2-(4-Fluorophenoxy)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone

Cat. No. B2543807
M. Wt: 366.392
InChI Key: XLIXSBZVYGNXTL-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Catalytic Applications

The synthesis and characterization of iron and cobalt dichloride bearing 2-quinoxalinyl-6-iminopyridines, which might be structurally related to the compound of interest, have shown that these complexes exhibit good catalytic activities for ethylene reactivity, including oligomerization and polymerization. This indicates the potential of the compound for use in catalytic processes, particularly in the polymer industry (Wen‐Hua Sun et al., 2007).

Anticancer Activity

A derivative structurally related to "2-(4-Fluorophenoxy)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone" has been identified as a potential anti-cancer agent. The compound, a new anilino-3H-pyrrolo[3,2-f]quinoline derivative, showed high antiproliferative activity by intercalating with DNA and inhibiting DNA topoisomerase II, as well as blocking the cell cycle in the G(2)/M phase. These findings suggest the compound's potential for development as a therapeutic agent for cancer treatment (L. D. Via et al., 2008).

Chemosensors

Research into chemosensors has led to the development of compounds capable of detecting Zn2+ concentrations in living cells and aqueous solutions. A specific chemosensor, structurally similar to the compound , showed remarkable fluorescence enhancement in the presence of Zn2+, indicating its utility in biological and environmental monitoring applications (G. Park et al., 2015).

Spectroscopic Properties

Studies have also explored the effects of structure and environment on the spectroscopic properties of compounds related to "2-(4-Fluorophenoxy)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone." These investigations provide insight into the electronic absorption, excitation, and fluorescence properties, which are crucial for developing novel photoluminescent materials and understanding their behavior in different solvents (I. A. Z. Al-Ansari, 2016).

Antibacterial Activity

The synthesis of various substituted compounds, which include structures related to the compound of interest, has been shown to possess antibacterial activity against various strains. This suggests the potential application of "2-(4-Fluorophenoxy)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone" in developing new antibacterial agents (R. S. Joshi et al., 2011).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-(4-fluorophenoxy)-1-(3-quinolin-8-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3/c22-16-6-8-17(9-7-16)26-14-20(25)24-12-10-18(13-24)27-19-5-1-3-15-4-2-11-23-21(15)19/h1-9,11,18H,10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIXSBZVYGNXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenoxy)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone

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